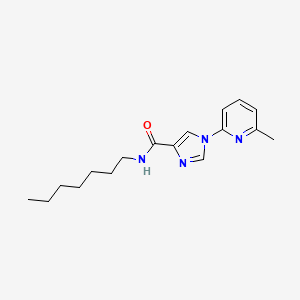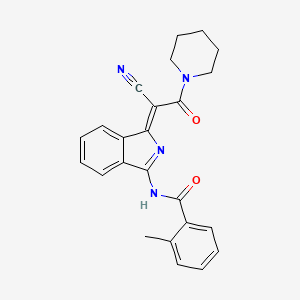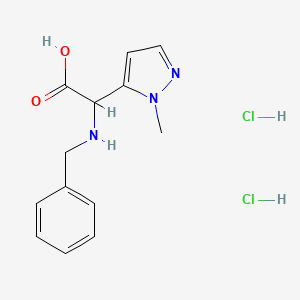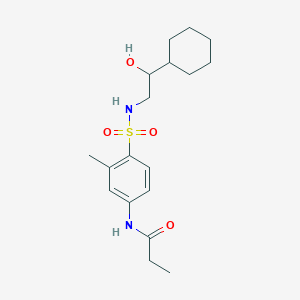![molecular formula C14H13N3O2S2 B2926420 1-(4-Methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea CAS No. 945474-93-1](/img/structure/B2926420.png)
1-(4-Methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea is a chemical compound that belongs to the class of benzothiazole derivatives. This compound has garnered attention due to its potential applications in various fields such as chemistry, biology, medicine, and industry. Its unique structure, characterized by the presence of a methoxy group and a thiophenylmethyl group attached to a benzothiazole core, makes it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea typically involves the following steps:
Formation of 4-Methoxybenzo[d]thiazol-2-ylamine: This is achieved by reacting 4-methoxybenzothiazole with an appropriate amine source under controlled conditions.
Introduction of the Thiophen-2-ylmethyl Group: The thiophen-2-ylmethyl group is introduced through a urea formation reaction, where the amine group reacts with thiophen-2-ylmethyl isocyanate.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound.
Substitution: Substitution reactions, where one functional group is replaced by another, are common in the modification of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Hydroxylated derivatives, carboxylic acids, and ketones.
Reduction Products: Amine derivatives and alcohols.
Substitution Products: Derivatives with different functional groups replacing the original ones.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological studies, including enzyme inhibition and receptor binding assays.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1-(4-Methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Benzothiazole derivatives: These compounds share a similar core structure but differ in the substituents attached to the benzothiazole ring.
Ureas with different aryl groups: Compounds with different aryl groups attached to the urea moiety exhibit varying biological activities and properties.
Uniqueness: 1-(4-Methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea stands out due to its specific combination of methoxy and thiophenylmethyl groups, which contribute to its unique chemical and biological properties.
Propriétés
IUPAC Name |
1-(4-methoxy-1,3-benzothiazol-2-yl)-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S2/c1-19-10-5-2-6-11-12(10)16-14(21-11)17-13(18)15-8-9-4-3-7-20-9/h2-7H,8H2,1H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTABLJBBXONLOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(6-fluorobenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2926339.png)
![9-(3,4-dimethylphenyl)-1,3,7-trimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2926340.png)
![N-{1-[(5-chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl}-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B2926341.png)
![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2926343.png)

![N-[1-[(3-Fluoropyridin-2-yl)oxymethyl]cyclopentyl]but-2-ynamide](/img/structure/B2926346.png)
![[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2926347.png)
![{[(2,4-Difluorophenyl)methyl]carbamoyl}methyl quinoline-2-carboxylate](/img/structure/B2926348.png)


![N-({4-[benzyl(methyl)amino]oxan-4-yl}methyl)prop-2-enamide](/img/structure/B2926354.png)

![1-[(Adamantan-1-yl)methoxy]-3-(piperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2926357.png)
methanone O-isopropyloxime](/img/structure/B2926360.png)
